

3,3-Dimethylcyclohexanol chemical properties and structure

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Compound of Interest

Compound Name: 3,3-Dimethylcyclohexanol

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An In-depth Technical Guide to **3,3-Dimethylcyclohexanol**: Chemical Properties, Structure, and Reactivity

Introduction

3,3-Dimethylcyclohexanol (CAS No: 767-12-4) is a cyclic alcohol that serves as a valuable intermediate in various fields of organic synthesis.[1] With the molecular formula $C_8H_{16}O$, this compound consists of a cyclohexane ring substituted with a hydroxyl group and two methyl groups on the third carbon atom.[2][3] Its unique structure, featuring a gem-dimethyl group, imparts specific steric and electronic properties that influence its reactivity and conformational behavior. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of **3,3-Dimethylcyclohexanol**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The foundational structure of **3,3-Dimethylcyclohexanol** is a six-membered aliphatic ring. The presence of the hydroxyl group on the first carbon (C1) and two methyl groups on the third carbon (C3) defines its chemical identity.

Stereoisomerism

The C1 carbon, bonded to the hydroxyl group, is a chiral center. Consequently, **3,3-Dimethylcyclohexanol** exists as a pair of enantiomers: (R)-**3,3-dimethylcyclohexanol** and

(S)-**3,3-dimethylcyclohexanol**.^[3]^[4] The specific stereoisomer can be crucial in the synthesis of chiral compounds, a key consideration in pharmaceutical development.^[5]

(S)-3,3-Dimethylcyclohexanol

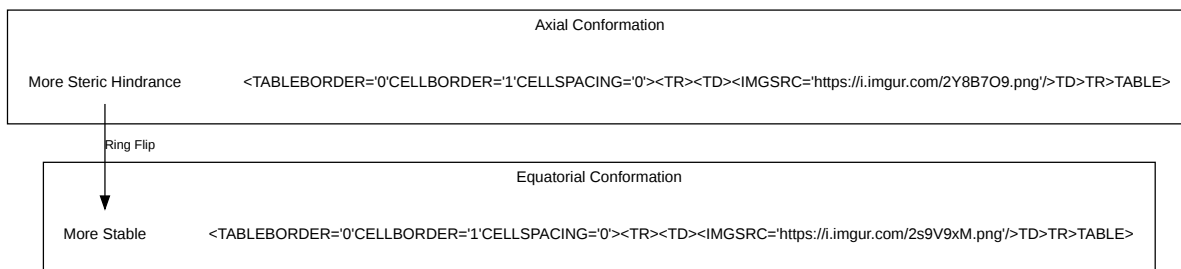
(R)-3,3-Dimethylcyclohexanol

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Caption: Enantiomers of **3,3-Dimethylcyclohexanol**.

Conformational Analysis

Like other cyclohexane derivatives, **3,3-Dimethylcyclohexanol** exists predominantly in chair conformations to minimize angular and torsional strain. The hydroxyl group at the C1 position can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. The bulky gem-dimethyl group at C3 "locks" the conformation to a significant degree, influencing the equilibrium between the axial and equatorial conformers of the hydroxyl group.



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Caption: Chair conformations of **3,3-Dimethylcyclohexanol**.

Physicochemical Properties

The physical and chemical properties of **3,3-Dimethylcyclohexanol** are well-documented and are summarized in the table below. These properties are essential for designing reaction conditions, purification protocols, and for predicting its behavior in various chemical systems.

Property	Value	Unit	Source
Molecular Formula	C ₈ H ₁₆ O	-	[2][3]
Molecular Weight	128.21	g/mol	[2]
CAS Number	767-12-4	-	[3]
Melting Point	11.00 to 12.00	°C	[6]
Boiling Point	185.00	°C	[6]
Density	0.909	g/cm ³	[7]
Vapor Pressure	0.377	mmHg @ 25°C (est.)	[6]
Flash Point	66.60	°C (est.)	[6]
Water Solubility	2179	mg/L @ 25°C (est.)	[6]
logP (o/w)	1.948 - 2.198	-	[6]

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of **3,3-Dimethylcyclohexanol**.

- ¹H NMR Spectroscopy:** The proton NMR spectrum would show distinct signals for the proton on the carbon bearing the hydroxyl group (C1-H), the methylene protons of the ring, and the protons of the two methyl groups. The C1-H proton would appear as a multiplet, with its chemical shift and splitting pattern dependent on its axial or equatorial position. The two methyl groups at C3 are diastereotopic and may show distinct singlets.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum is expected to show signals for the eight carbon atoms. The carbon attached to the hydroxyl group (C1) would appear in the range of 60-75 ppm. The quaternary carbon (C3) and the carbons of the methyl groups would also have characteristic chemical shifts.[2]
- Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration.[3]

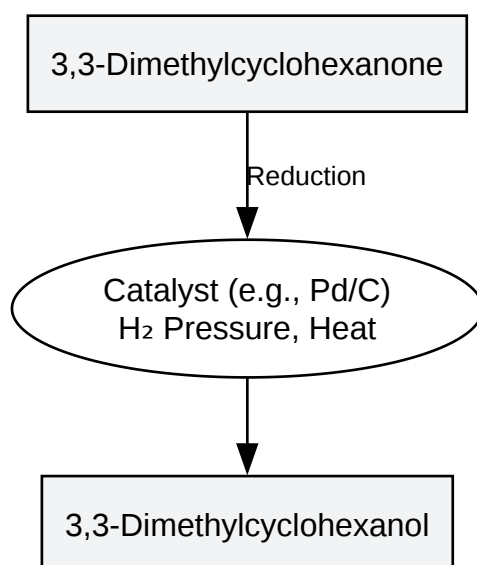
- Mass Spectrometry: In the mass spectrum, the molecular ion peak (M^+) would be observed at $m/z = 128$. Common fragmentation patterns include the loss of a water molecule ($M-18$) and the loss of a methyl group ($M-15$).[\[3\]](#)[\[8\]](#)

Synthesis and Reactivity

Synthesis Methods

Several reliable methods are employed for the synthesis of **3,3-Dimethylcyclohexanol**, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

- Catalytic Hydrogenation of 3,3-Dimethylcyclohexanone: This is one of the most common and efficient methods for both laboratory and industrial-scale synthesis.[\[1\]](#) The ketone is reduced to the corresponding alcohol using a catalyst such as Palladium on carbon (Pd/C) or Nickel under hydrogen pressure.[\[1\]](#)[\[9\]](#)
- Reduction with Hydride Reagents: 3,3-Dimethylcyclohexanone can be readily reduced using chemical reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).[\[5\]](#) These methods are highly effective for smaller-scale laboratory preparations.
- Hydroboration-Oxidation of 3,3-Dimethylcyclohexene: This two-step procedure provides an anti-Markovnikov addition of water across the double bond of the corresponding alkene, yielding **3,3-Dimethylcyclohexanol**.[\[5\]](#)
- Acid-Catalyzed Hydration of 3,3-Dimethylcyclohexene: This method follows Markovnikov's rule but can be prone to carbocation rearrangements, potentially leading to a mixture of products.[\[1\]](#)



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Caption: Synthesis via Catalytic Hydrogenation.

Key Chemical Reactions

As a secondary alcohol, **3,3-Dimethylcyclohexanol** undergoes a variety of characteristic reactions.

- **Oxidation:** It can be oxidized to the parent ketone, 3,3-dimethylcyclohexanone, using common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄). [1] Milder reagents such as pyridinium chlorochromate (PCC) can also be used to achieve this transformation efficiently.[10]
- **Substitution Reactions:** The hydroxyl group can be replaced by a halogen in the presence of strong acids like HBr or reagents such as thionyl chloride (SOCl₂).[1] These reactions typically proceed through an S_N1 mechanism in protic solvents, involving the formation of a secondary carbocation intermediate.[5]
- **Acid-Catalyzed Dehydration:** Upon heating with a strong acid like sulfuric acid (H₂SO₄), **3,3-Dimethylcyclohexanol** undergoes dehydration via an E1 elimination mechanism to form alkenes.[5] Carbocation rearrangements are possible, potentially leading to a mixture of alkene products.[10]

- Esterification: It reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters, a reaction that can be catalyzed by an acid.[5]
- Williamson Ether Synthesis: The alcohol can be converted to its corresponding alkoxide and reacted with an alkyl halide to form an ether, although steric hindrance may favor elimination as a side reaction.[5]

Applications in Research and Industry

3,3-Dimethylcyclohexanol and its derivatives have found utility in several areas:

- Organic Synthesis Intermediate: It is a crucial building block for synthesizing more complex organic molecules, including other cyclohexane derivatives and chiral compounds.[1][5]
- Fragrance and Flavor Industry: Due to its specific odor profile, it is used in the formulation of fragrances and flavoring agents.[1]
- Pharmaceutical Development: While direct applications in drugs are limited, its precursor, 3,3-dimethylcyclohexanone, is a key starting material for the synthesis of the anticancer drug Venetoclax.[11] Furthermore, derivatives of cyclohexanol have been investigated for potential antibacterial properties.[1]
- Solvent Properties: Its chemical structure lends it solvent characteristics, making it potentially useful as a reaction medium or for extraction processes in certain applications.[1][5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3,3-Dimethylcyclohexanol** is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation.[2]

- Hazards:
 - H227: Combustible liquid.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]

- H335: May cause respiratory irritation.[2]
- Precautions:
 - Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
 - Handle in a well-ventilated area or under a fume hood.
 - Store in a cool, dry, well-ventilated place away from sources of ignition.[12]
 - Keep containers tightly closed.

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